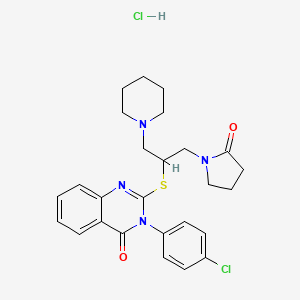
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride is a complex organic compound with potential applications in various fields such as medicinal chemistry and pharmacology. This compound is characterized by its quinazolinone core structure, which is known for its biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride typically involves multiple steps:
Formation of the Quinazolinone Core: This step involves the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the 4-Chlorophenyl Group: This is achieved through a nucleophilic aromatic substitution reaction, where a suitable chlorinated reagent reacts with the quinazolinone core.
Attachment of the Pyrrolidinyl and Piperidinyl Groups: This step involves the use of alkylation reactions, where the quinazolinone derivative is reacted with appropriate alkyl halides or sulfonates in the presence of a base.
Thioether Formation: The final step involves the formation of the thioether linkage by reacting the intermediate with a thiol reagent under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the quinazolinone core or the aromatic ring, leading to the formation of dihydro derivatives.
Substitution: The compound can undergo various substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
科学的研究の応用
4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent, anti-inflammatory agent, and antimicrobial agent.
Pharmacology: Research focuses on its interaction with various biological targets, including enzymes and receptors.
Biology: It is used in studies related to cell signaling pathways and gene expression.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. The quinazolinone core is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The presence of the 4-chlorophenyl group and the thioether linkage enhances its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- **4(3H)-Quinazolinone, 3-(4-fluorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
- **4(3H)-Quinazolinone, 3-(4-bromophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride
Uniqueness
The unique combination of the 4-chlorophenyl group and the specific thioether linkage in 4(3H)-Quinazolinone, 3-(4-chlorophenyl)-2-((1-((2-oxo-1-pyrrolidinyl)methyl)-2-(1-piperidinyl)ethyl)thio)-, monohydrochloride provides it with distinct biological activity and specificity. This makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
117063-96-4 |
|---|---|
分子式 |
C26H30Cl2N4O2S |
分子量 |
533.5 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-2-[1-(2-oxopyrrolidin-1-yl)-3-piperidin-1-ylpropan-2-yl]sulfanylquinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C26H29ClN4O2S.ClH/c27-19-10-12-20(13-11-19)31-25(33)22-7-2-3-8-23(22)28-26(31)34-21(17-29-14-4-1-5-15-29)18-30-16-6-9-24(30)32;/h2-3,7-8,10-13,21H,1,4-6,9,14-18H2;1H |
InChIキー |
VGJRMKATYIPVJJ-UHFFFAOYSA-N |
正規SMILES |
C1CCN(CC1)CC(CN2CCCC2=O)SC3=NC4=CC=CC=C4C(=O)N3C5=CC=C(C=C5)Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















